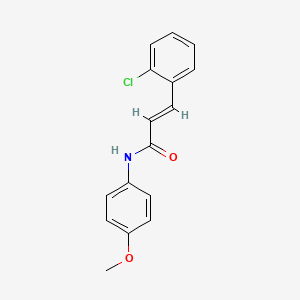

3-(2-chlorophenyl)-N-(4-methoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-chlorophenyl)-N-(4-methoxyphenyl)acrylamide often involves base-catalyzed reactions of corresponding benzaldehyde with acetonitrile derivatives. For example, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile, a related compound, was synthesized through a base-catalyzed reaction, highlighting the method's efficiency in constructing bioactive heterocycles (Kavitha et al., 2006). Another method involves acylation, such as the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide by acylation, demonstrating a straightforward approach with good yield and environmental benignity (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

X-ray diffraction techniques often elucidate the molecular structure of such compounds. For instance, the crystal structure of related compounds provides insights into their conformation and intermolecular interactions, essential for understanding their chemical behavior and potential applications (Kara et al., 2013).

Chemical Reactions and Properties

The chemical reactions of acrylamides like 3-(2-chlorophenyl)-N-(4-methoxyphenyl)acrylamide include nucleophilic substitution and addition reactions. These reactions are pivotal for further derivatization and application in synthesizing more complex molecules. The spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, for example, showcases the reactive versatility of compounds within this class (Mizuya et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical use of these compounds. The crystalline structure, determined by single-crystal X-ray diffraction, provides detailed information on the molecular geometry and the compound's stability under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are essential for their application in synthesis and other chemical processes. The spectroscopic properties, examined by techniques such as FT-IR, UV-vis, and NMR, provide detailed insights into the electronic structure and molecular dynamics (Asiri et al., 2011).

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application involves the use of acrylamide derivatives as corrosion inhibitors. A study conducted by Abu-Rayyan et al. (2022) focused on the corrosion inhibition properties of synthetic acrylamide derivatives on copper in nitric acid solutions. These derivatives, including acrylamide compounds similar in structure to 3-(2-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, were found to be effective in protecting copper from corrosion in acidic environments. The research highlighted their potential as mixed-type inhibitors, indicating a broad application in industries dealing with metal preservation and maintenance Ahmed Abu-Rayyan et al., 2022.

Polymer Science and Engineering

Acrylamide derivatives also find extensive use in polymer science, where their functional properties are harnessed for various applications. For instance, Rashid et al. (2021) synthesized novel phenoxyacetamide derivatives, including acrylamide variants, which exhibited potential as insecticidal agents. These findings underscore the role of acrylamide derivatives in developing new materials with specific biological activities, offering avenues for safer pest control solutions Kaiwan O. Rashid et al., 2021.

Environmental Applications

Another important area of application is environmental science, where acrylamide derivatives contribute to water treatment and purification technologies. A compelling example is the work by Lan et al. (2010), where Pd nanoparticles immobilized on poly[styrene-co-2-(acetoacetoxy) ethyl methacrylate-co-acrylamide] hollow microspheres were used for catalytic hydrodechlorination of chlorophenols in water. This research illustrates the potential of acrylamide derivatives in environmental remediation, offering efficient methods for the detoxification of hazardous substances Y. Lan et al., 2010.

Material Science

In material science, the functionalization of acrylamide derivatives leads to the creation of novel materials with unique properties. For example, the synthesis of polyamides derived from L-tartaric acid, incorporating methoxy groups through acrylamide chemistry, demonstrates the ability to create stereoregular polymers with significant optical activity and hydrophilicity. Such materials have potential applications in biotechnology and nanotechnology, where specific material properties are crucial J. Bou et al., 1993.

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-14-9-7-13(8-10-14)18-16(19)11-6-12-4-2-3-5-15(12)17/h2-11H,1H3,(H,18,19)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGQZNCAVAYQER-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)

![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)